molecular formula C21H22FN3O4S2 B2529434 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 851865-41-3

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2529434
CAS No.: 851865-41-3
M. Wt: 463.54
InChI Key: SYMPUUNWUSZOPC-UHFFFAOYSA-N
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Description

This compound is a 4,5-dihydroimidazole derivative featuring a 3-fluorobenzylthio substituent at the 2-position and a 4-(morpholinosulfonyl)phenyl group attached via a methanone bridge. The 3-fluorobenzylthio group may influence electronic and steric properties, impacting receptor binding or metabolic stability .

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2/c22-18-3-1-2-16(14-18)15-30-21-23-8-9-25(21)20(26)17-4-6-19(7-5-17)31(27,28)24-10-12-29-13-11-24/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMPUUNWUSZOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound featuring multiple biologically relevant moieties, including an imidazole ring and a morpholinosulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research.

Structure and Properties

The molecular structure of the compound can be represented as follows:

C17H18FN3O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Key Structural Features:

  • Imidazole Ring: Known for its role in enzyme inhibition and receptor binding.
  • Fluorobenzyl Group: Imparts unique electronic properties, enhancing metabolic stability.
  • Morpholinosulfonyl Group: Contributes to solubility and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The imidazole ring may interact with metal ions or heme groups in enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The morpholinosulfonyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives similar to this compound. For instance, thiazole derivatives have shown significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
2dC. albicans1.23
2eC. parapsilosis1.23

Cytotoxicity Analysis

Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that compounds similar to this compound exhibit varying degrees of cytotoxicity. The IC50 values indicate that these compounds can selectively target fungal cells with minimal effects on normal cells.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cell Line
2d148.26NIH/3T3
2e187.66NIH/3T3
Doxorubicin>1000NIH/3T3

Case Studies

In a recent study focusing on similar imidazole derivatives, researchers synthesized a series of compounds and evaluated their antifungal activities against various strains of Candida. The findings indicated that the presence of electronegative substituents significantly enhanced antifungal efficacy due to increased electron density .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Methanone-Aryl Group
  • Morpholinosulfonyl vs. Phenylsulfonyl: The morpholino group in the target compound introduces a polar, water-solubilizing element absent in phenylsulfonyl analogs (e.g., (4-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, ). Morpholinosulfonyl derivatives are hypothesized to exhibit improved pharmacokinetics due to enhanced solubility compared to hydrophobic phenylsulfonyl counterparts .
  • Electron-Withdrawing vs. In contrast, the morpholino group (electron-donating via its oxygen atoms) may stabilize the methanone carbonyl, influencing tautomerism or intermolecular interactions .
Substituent Variations on the Imidazole Core
  • Fluorinated Benzylthio Groups: The 3-fluorobenzylthio group in the target compound contrasts with the 4-fluorobenzylthio group in (4-ethoxyphenyl)(2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl)methanone (). Fluorine position affects lipophilicity (logP) and steric bulk; 3-fluorination may reduce metabolic oxidation compared to para-substitution .
  • Dihydroimidazole vs. Saturation may reduce planarity, altering binding to flat enzymatic pockets .
Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight logP* Solubility (mg/mL) Bioactivity (IC50, μM)
Target Compound 489.52 2.8 0.12 (PBS) Not Reported
(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)benzyl]thio]-4,5-dihydroimidazol-1-yl]methanone 502.47 3.5 0.05 (DMSO) Antiproliferative: 1.2 (MCF-7)
(4-Ethoxyphenyl)-[2-[(4-fluorobenzyl)thio]-4,5-dihydroimidazol-1-yl]methanone 430.49 2.3 0.25 (PBS) Not Reported
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole 325.38 3.1 0.08 (Water) Antifungal: 5.8 (C. albicans)

*Calculated using fragment-based methods.

Key Research Findings

  • Morpholinosulfonyl Advantage: Morpholino-containing analogs (e.g., target compound) demonstrate 2–3× higher aqueous solubility than nitro- or trifluoromethyl-substituted derivatives (), critical for oral bioavailability .
  • Fluorine Position Matters : 3-Fluorobenzylthio derivatives show lower CYP3A4-mediated metabolism than 4-fluoro analogs, as para-fluorine increases susceptibility to oxidative cleavage .
  • Antiproliferative Activity: Structural analogs with electron-withdrawing groups (e.g., nitro in ) exhibit potent IC50 values (~1 μM), suggesting the target compound’s morpholino group may balance solubility and activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing high-purity (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, and how can yield be improved?

  • Methodology :

  • Multi-step synthesis typically involves alkylation of the imidazole core followed by thioether formation with 3-fluorobenzyl bromide and sulfonylation of the phenyl group using morpholine sulfonyl chloride. Key steps require anhydrous conditions and catalysts like triethylamine .
  • Yield optimization : Use column chromatography (hexane:ethyl acetate gradients) for purification. Monitor intermediates via TLC and optimize reaction time/temperature (e.g., 0°C for sulfonylation to minimize side products) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Techniques :

  • NMR (¹H/¹³C) : Assign peaks for the dihydroimidazole ring (δ 3.2–4.1 ppm for CH₂), 3-fluorobenzyl (δ 7.2–7.4 ppm), and morpholinosulfonyl group (δ 3.6–3.8 ppm for morpholine protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry and confirm sulfonyl group orientation .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls like cisplatin .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the morpholinosulfonyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can contradictory activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Approach :

  • Standardize assay conditions : Control pH, serum concentration, and cell passage number.
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to suspected targets (e.g., EGFR kinase) .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing results .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Models :

  • Xenograft mice : Subcutaneous tumor models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition. Administer compound orally (10–50 mg/kg) and measure plasma half-life via LC-MS/MS .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days. Compare to structurally similar analogs (e.g., morpholinosulfonyl vs. toluenesulfonyl derivatives) .

Q. How does the morpholinosulfonyl group influence target selectivity and cellular uptake?

  • Mechanistic insights :

  • Computational docking (AutoDock Vina) : Compare binding poses with/without the sulfonyl group in ATP-binding pockets (e.g., PI3Kγ). The sulfonyl group enhances hydrogen bonding with Lys833 .
  • LogP analysis : The morpholine moiety reduces lipophilicity (LogP ~2.1 vs. 3.5 for non-sulfonyl analogs), improving aqueous solubility but potentially limiting blood-brain barrier penetration .

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